molecular formula C17H12N2O B12846696 5-(1H-Indol-3-yl)-2-phenyloxazole

5-(1H-Indol-3-yl)-2-phenyloxazole

Cat. No.: B12846696
M. Wt: 260.29 g/mol
InChI Key: HTCJVEQRKUDXFH-UHFFFAOYSA-N
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Description

5-(1H-Indol-3-yl)-2-phenyloxazole: is a heterocyclic compound that combines the structural features of indole and oxazole. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Oxazole is a five-membered ring containing one oxygen and one nitrogen atom. The combination of these two rings in this compound results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-Indol-3-yl)-2-phenyloxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of indole derivatives with oxazole precursors under specific conditions. For example, the Fischer indole synthesis can be employed to prepare the indole moiety, which is then reacted with an oxazole precursor to form the target compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 5-(1H-Indol-3-yl)-2-phenyloxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

Chemistry: 5-(1H-Indol-3-yl)-2-phenyloxazole is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug discovery and development .

Medicine: The compound’s potential therapeutic properties are being investigated for the treatment of various diseases. Its ability to modulate specific biological pathways makes it a potential candidate for developing new medications .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-(1H-Indol-3-yl)-2-phenyloxazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various cellular pathways. For example, it may inhibit or activate specific enzymes, leading to changes in metabolic processes or signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 5-(1H-Indol-3-yl)-2-phenyloxazole stands out due to its combined indole and oxazole structure, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C17H12N2O

Molecular Weight

260.29 g/mol

IUPAC Name

5-(1H-indol-3-yl)-2-phenyl-1,3-oxazole

InChI

InChI=1S/C17H12N2O/c1-2-6-12(7-3-1)17-19-11-16(20-17)14-10-18-15-9-5-4-8-13(14)15/h1-11,18H

InChI Key

HTCJVEQRKUDXFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(O2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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